molecular formula C10H14N2O B13186153 2,7,7-Trimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one

2,7,7-Trimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one

Cat. No.: B13186153
M. Wt: 178.23 g/mol
InChI Key: NNHGUUUBDXODJQ-UHFFFAOYSA-N
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Description

2,7,7-Trimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is a heterocyclic compound that features a fused pyrrolo-pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7,7-Trimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene-2-carboxamides with formic acid, which leads to the formation of thieno[3,2-d]pyrimidin-4-ones . Another approach involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

2,7,7-Trimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or toluene .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2,7,7-Trimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,7,7-Trimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its mechanism of action are still ongoing, but preliminary findings suggest involvement in radical mechanistic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7,7-Trimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern and the resulting chemical properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2,7,7-trimethyl-6,8-dihydropyrrolo[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C10H14N2O/c1-7-4-9(13)12-6-10(2,3)5-8(12)11-7/h4H,5-6H2,1-3H3

InChI Key

NNHGUUUBDXODJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2CC(CC2=N1)(C)C

Origin of Product

United States

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